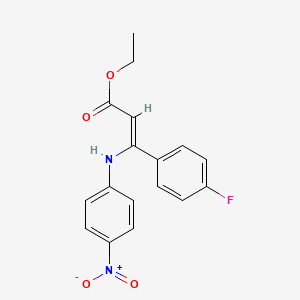
Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate is an organic compound that features a fluorophenyl group and a nitrophenylamino group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Nitrophenylamino Group: The nitrophenylamino group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Converts the nitro group to an amino group, forming Ethyl (Z)-3-(4-fluorophenyl)-3-((4-aminophenyl)amino)acrylate.
Substitution: Results in the replacement of the fluorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (Z)-3-(4-chlorophenyl)-3-((4-nitrophenyl)amino)acrylate
- Ethyl (Z)-3-(4-bromophenyl)-3-((4-nitrophenyl)amino)acrylate
- Ethyl (Z)-3-(4-methylphenyl)-3-((4-nitrophenyl)amino)acrylate
Uniqueness
Ethyl (Z)-3-(4-fluorophenyl)-3-((4-nitrophenyl)amino)acrylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propiedades
IUPAC Name |
ethyl (Z)-3-(4-fluorophenyl)-3-(4-nitroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-2-24-17(21)11-16(12-3-5-13(18)6-4-12)19-14-7-9-15(10-8-14)20(22)23/h3-11,19H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVBWOAXNOXETD-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=C(C=C1)F)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=C(C=C1)F)\NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














